12-Nitroindeno(1,2,3-cd)pyrene

Description

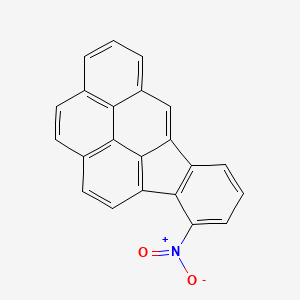

Structure

3D Structure

Properties

CAS No. |

95050-14-9 |

|---|---|

Molecular Formula |

C22H11NO2 |

Molecular Weight |

321.3 g/mol |

IUPAC Name |

6-nitrohexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2(7),3,5,8(21),9,11(20),12,14(19),15,17-undecaene |

InChI |

InChI=1S/C22H11NO2/c24-23(25)18-6-2-5-15-17-11-14-4-1-3-12-7-8-13-9-10-16(21(15)18)22(17)20(13)19(12)14/h1-11H |

InChI Key |

UBYQOQMCSPXBEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C4C5=C(C6=C4C3=C(C=C2)C=C6)C(=CC=C5)[N+](=O)[O-] |

Origin of Product |

United States |

Formation Pathways and Environmental Sources of 12 Nitroindeno 1,2,3 Cd Pyrene

Primary Combustion-Derived Emissions

Primary emissions from combustion processes are a significant source of nitrated aromatic compounds, including NPAHs. mdpi.com These compounds can be directly formed and released into the atmosphere during the burning of organic materials.

Formation during Incomplete Combustion of Organic Matter

The parent compound of 12-Nitroindeno(1,2,3-cd)pyrene, indeno[1,2,3-cd]pyrene (B138397) (IcdP), is a well-established product of the incomplete combustion of organic substances. wikipedia.orgca.gov Materials such as coal, oil, gas, wood, and tobacco, when burned, can lead to the formation of a complex mixture of polycyclic aromatic hydrocarbons (PAHs), including IcdP. wikipedia.orgca.gov The formation of these compounds occurs through high-temperature pyrolytic processes that involve the breakdown and subsequent recombination of organic molecules.

While the direct emission of this compound from combustion sources is not as extensively documented as its parent PAH, it is understood that NPAHs can be formed during combustion through the reaction of PAHs with nitrogen oxides (NOx) present in the high-temperature environment of the flame.

Influence of Combustion Conditions on this compound Production (e.g., Temperature Regimes)

The efficiency of combustion and the resulting chemical composition of emissions are highly dependent on the conditions of the combustion process, particularly temperature. Higher temperatures can lead to the degradation of some PAHs. For instance, in the context of malt (B15192052) production, indeno[1,2,3-cd]pyrene was observed to be no longer detectable at temperatures above 130°C. This suggests that at very high temperatures, the precursor for this compound might be destroyed, potentially limiting its primary formation. However, the presence of NOx at optimal temperatures for nitration could still lead to its formation. The specific temperature regimes that favor the production of this compound are not well-defined in the current scientific literature.

Specific Anthropogenic Sources (e.g., Vehicular Exhaust, Industrial Processes, Waste Incineration, Biomass Burning)

A variety of human activities that involve combustion are recognized as sources of PAHs and NPAHs. Vehicular exhaust, particularly from diesel engines, is a major contributor to atmospheric NPAH concentrations. mdpi.com Industrial processes, waste incineration, and the burning of biomass for heating or agricultural purposes also release these compounds into the environment. mdpi.comwikipedia.org

Table 1: Emission Factors for Indeno[1,2,3-cd]pyrene from Various Combustion Sources This table presents emission data for the precursor compound, Indeno[1,2,3-cd]pyrene, as specific data for this compound is not available.

| Emission Source | Fuel/Material | Emission Factor | Reference |

|---|---|---|---|

| Heavy Duty Vehicles | Diesel | 0.043 g/tonne | tpsgc-pwgsc.gc.ca |

| Passenger Car | Diesel | 0.106 g/tonne | tpsgc-pwgsc.gc.ca |

Secondary Atmospheric Formation Mechanisms

Gas-Phase Nitration Reactions with Atmospheric Oxidants (e.g., NO3•, OH•)

In the atmosphere, gaseous PAHs can undergo nitration through reactions with key atmospheric oxidants. During the day, the hydroxyl radical (OH•) is the primary oxidant, while at night, the nitrate (B79036) radical (NO3•) becomes more important. The reactions of PAHs with these radicals in the presence of nitrogen dioxide (NO2) can lead to the formation of NPAHs. For PAHs that exist in the gas phase, these radical-initiated reactions are a major formation route for their nitrated derivatives.

Particle-Phase Reactions and Heterogeneous Atmospheric Chemistry

Indeno[1,2,3-cd]pyrene, being a higher molecular weight PAH, is predominantly found in the particle phase in the atmosphere. Nitration can also occur on the surface of these particles in a process known as heterogeneous chemistry. These reactions can involve the interaction of particle-bound IcdP with gas-phase nitrogen species like N2O5, NO3•, and NO2. However, for many PAHs that are distributed between the gas and particle phases, the gas-phase formation of their nitro-derivatives is often considered a more significant pathway than heterogeneous reactions on particles. The specific contribution of particle-phase reactions to the formation of this compound is an area of ongoing research.

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Indeno[1,2,3-cd]pyrene | IcdP |

| Polycyclic Aromatic Hydrocarbons | PAHs |

| Nitrated Polycyclic Aromatic Hydrocarbons | NPAHs |

| Nitrogen Oxides | NOx |

| Hydroxyl Radical | OH• |

| Nitrate Radical | NO3• |

| Nitrogen Dioxide | NO2 |

Photochemical Transformations Involving Parent Polycyclic Aromatic Hydrocarbons

The formation of nitro-PAHs in the atmosphere is primarily driven by photochemical reactions involving the parent PAH, oxidizing agents like hydroxyl radicals (•OH) and nitrate radicals (NO3•), and nitrogen dioxide (NO2). These reactions can occur in both the gas phase and on the surface of particulate matter.

Gas-Phase Reactions:

In the gas phase, the initial step in the formation of a nitro-PAH is the reaction of the parent PAH with a hydroxyl radical (•OH) during the daytime or a nitrate radical (NO3•) at night. This initial reaction involves the addition of the radical to the aromatic ring of the PAH molecule, forming a radical-PAH adduct.

The subsequent reaction of this adduct with nitrogen dioxide (NO2) leads to the formation of a nitro-PAH. In the case of the •OH radical-initiated reaction, the process involves the elimination of a water molecule. For the NO3• radical-initiated pathway, nitric acid (HNO3) is eliminated.

For indeno(1,2,3-cd)pyrene, it is hypothesized that the reaction would proceed as follows:

Daytime Formation: Indeno(1,2,3-cd)pyrene + •OH → [Indeno(1,2,3-cd)pyrene-OH]• [Indeno(1,2,3-cd)pyrene-OH]• + NO2 → this compound + H2O

Nighttime Formation: Indeno(1,2,3-cd)pyrene + NO3• → [Indeno(1,2,3-cd)pyrene-NO3]• [Indeno(1,2,3-cd)pyrene-NO3]• → this compound + HNO3

The specific position of the nitro group on the indeno(1,2,3-cd)pyrene molecule, in this case at the 12th carbon, is determined by the electronic and steric properties of the parent PAH, which influence the site of the initial radical attack.

Heterogeneous Reactions on Particulate Matter:

PAHs, particularly those with higher molecular weights like indeno(1,2,3-cd)pyrene, tend to adsorb onto the surface of atmospheric particulate matter. On these particles, heterogeneous reactions can occur, leading to the formation of nitro-PAHs. These reactions can involve the direct reaction of the adsorbed PAH with gas-phase nitrogen dioxide (NO2) or dinitrogen pentoxide (N2O5), often facilitated by acidic surface conditions. The presence of light can also enhance these heterogeneous nitration processes.

General Factors Influencing Photochemical Formation:

Several factors influence the rate and extent of photochemical formation of nitro-PAHs:

Concentration of Reactants: The atmospheric concentrations of the parent PAH, •OH radicals, NO3• radicals, and NOx are critical.

Sunlight Intensity: Photochemical reactions are driven by solar radiation, so the intensity and spectral distribution of sunlight play a crucial role.

Temperature and Humidity: These atmospheric conditions can affect reaction rates and the partitioning of PAHs between the gas and particulate phases.

Nature of Particulate Matter: The composition and surface properties of atmospheric particles can significantly influence the efficiency of heterogeneous reactions.

While detailed experimental studies specifically quantifying the yields and reaction rates for the photochemical formation of this compound are limited in publicly available literature, the established principles of atmospheric PAH chemistry provide a solid framework for understanding its formation from indeno(1,2,3-cd)pyrene.

Data on Photochemical Formation of Nitro-PAHs

The following table summarizes the general reactants and conditions involved in the photochemical formation of nitro-PAHs, which are applicable to the transformation of indeno(1,2,3-cd)pyrene.

| Reactant/Condition | Role in Formation | Phase | Time of Day |

| Indeno(1,2,3-cd)pyrene | Parent Polycyclic Aromatic Hydrocarbon | Gas/Particulate | N/A |

| Hydroxyl Radical (•OH) | Initiating radical for daytime reactions | Gas | Daytime |

| Nitrate Radical (NO3•) | Initiating radical for nighttime reactions | Gas | Nighttime |

| Nitrogen Dioxide (NO2) | Provides the nitro group for the final product | Gas | Both |

| Dinitrogen Pentoxide (N2O5) | Nitrating agent in heterogeneous reactions | Gas | Nighttime |

| Sunlight | Provides the energy for photochemical reactions | N/A | Daytime |

| Particulate Matter | Provides a surface for heterogeneous reactions | Solid | Both |

Environmental Distribution, Fate, and Transport of 12 Nitroindeno 1,2,3 Cd Pyrene

Atmospheric Partitioning Dynamics: Gas-Particle Distribution

The distribution of semi-volatile organic compounds like 12-Nitroindeno(1,2,3-cd)pyrene between the gas and particulate phases in the atmosphere is a critical determinant of their transport and fate. Due to its high molecular weight (321.3 g/mol ) and a high calculated octanol-air partition coefficient (XLogP3-AA of 6.2), this compound is expected to exist almost exclusively in the particulate phase. nih.gov

General studies on high molecular weight nitro-PAHs confirm that they are predominantly associated with particulate matter (PM), particularly in cooler temperatures which reduce their vapor pressure and favor adsorption onto aerosol surfaces. researchgate.net The partitioning behavior is influenced by ambient temperature, with a shift toward the gas phase in warmer seasons, although for a compound as large as this compound, this shift is likely minimal. Research on its parent compound, indeno(1,2,3-cd)pyrene, which has a lower molecular weight, shows that it is found predominantly in the particulate phase, further supporting the expectation that its nitrated, heavier counterpart will be even more strongly particle-bound. nih.govcsic.es This association with atmospheric particles means its long-range transport is governed by the movement of air masses carrying these particles.

Table 1: Physicochemical Properties Influencing Atmospheric Partitioning of this compound

| Property | Value | Implication for Partitioning |

|---|---|---|

| Molecular Formula | C₂₂H₁₁NO₂ | High molecular weight favors condensation onto particles. |

| Molecular Weight | 321.3 g/mol | Contributes to low volatility. |

| XLogP3-AA (Octanol-Air) | 6.2 | Indicates strong partitioning from the gas phase to atmospheric particles. |

Data sourced from PubChem CID 151999. nih.gov

Deposition Processes and Environmental Fluxes (e.g., Wet and Dry Deposition)

Once sorbed to atmospheric particles, this compound is subject to removal from the atmosphere via wet and dry deposition. Dry deposition involves the gravitational settling of particles and impaction on surfaces, while wet deposition occurs through the scavenging of particles by precipitation (rain, snow, fog).

For high molecular weight PAHs and their derivatives, these deposition processes are the primary mechanisms for their transfer from the atmosphere to terrestrial and aquatic ecosystems. nih.gov While specific deposition flux measurements for this compound are not available in the scientific literature, the fluxes would be dependent on factors such as atmospheric concentration, particle size distribution, and meteorological conditions, particularly precipitation patterns. Given its expected strong association with particulate matter, both wet and dry deposition are anticipated to be significant pathways for its environmental flux.

Environmental Compartmentalization and Accumulation (e.g., Soil, Water Bodies, Particulate Matter)

Following atmospheric deposition, this compound is expected to accumulate in various environmental compartments. Its parent compound, indeno(1,2,3-cd)pyrene, is frequently detected in soil and sediment samples, often at notable concentrations in urban and industrial areas. nih.govnj.govfrontiersin.org

Due to its very low estimated water solubility and strong tendency to adsorb to organic matter (high Log Koc), this compound will exhibit similar or even more pronounced behavior. tpsgc-pwgsc.gc.ca When introduced into aquatic systems, it is likely to rapidly partition from the water column to suspended solids and ultimately accumulate in bottom sediments. nih.gov In soil environments, its low volatility and strong adsorption to soil organic matter will lead to high persistence and low mobility, making it a long-term contaminant in the upper soil horizons. tpsgc-pwgsc.gc.ca Consequently, the primary environmental sinks for this compound are expected to be soils and sediments.

Environmental Transformation and Degradation Pathways

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes.

For many nitro-PAHs, photochemical degradation (photo-oxidation) is a key abiotic removal process in the atmosphere and on surfaces exposed to sunlight. researchgate.net These reactions, often initiated by hydroxyl (OH) radicals, can transform the parent nitro-PAH into other compounds. nih.gov The parent compound, indeno(1,2,3-cd)pyrene, is known to absorb solar radiation strongly, and its nitration can occur through atmospheric reactions. nih.govwikipedia.org

However, specific studies on the photo-oxidation rates or products of this compound are currently lacking. Chemical hydrolysis is not considered a significant degradation pathway for this compound due to the stability of the aromatic and nitro groups in typical environmental pH ranges. chemicalbook.com

Bioremediation, which utilizes microorganisms to break down pollutants, is a key process for the removal of many organic contaminants. While research into the biodegradation of nitro-PAHs is ongoing, specific studies focusing on this compound are not documented. However, research on its parent PAH provides relevant insights.

There is no published research identifying specific microorganisms or microbial consortia capable of degrading this compound. The presence of the nitro group can make the aromatic structure more resistant to microbial attack compared to the parent PAH.

However, a number of microorganisms have been identified that can degrade the parent compound, indeno(1,2,3-cd)pyrene. These findings suggest potential avenues for future research into the bioremediation of its nitrated derivatives.

Table 2: Microorganisms Identified for Degradation of the Parent Compound, Indeno(1,2,3-cd)pyrene

| Microorganism | Type | Key Findings | Reference |

|---|---|---|---|

| Rhodococcus aetherivorans IcdP1 | Bacterium | Isolated from contaminated soil, showed a high degradation efficiency (>70% in 10 days) for indeno(1,2,3-cd)pyrene. | frontiersin.org |

| Candida tropicalis NN4 | Yeast | Isolated from industrial soil, capable of utilizing indeno(1,2,3-cd)pyrene as a carbon source. Degradation was enhanced by iron nanoparticles. | nih.gov |

This table lists microorganisms shown to degrade the parent PAH, as specific data for this compound is unavailable.

The metabolic pathways for indeno(1,2,3-cd)pyrene degradation often involve hydroxylation initiated by enzymes like ring-hydroxylating oxygenases. frontiersin.org Whether these or other enzymatic systems can effectively transform this compound remains an area for future investigation.

Compound Reference Table

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Indeno(1,2,3-cd)pyrene | IP, InP, IND |

| Benzo(a)pyrene | BaP |

| Benzo(b)fluoranthene | BbF |

| Benzo(j)fluoranthene | BjF |

| Chrysene | CHR |

| Dibenzo(a,c)anthracene | DacA |

| Dibenzo(a,h)anthracene | DahA |

| Fluoranthene | FLA |

| Pyrene | PYR |

| 2-Nitro-IND | 2NO2-IND |

| Hydroxyl-IND | OH-IND |

| IND-quinone | - |

| Cyclopenta[cd]pyrene-3,4-dicarboxylic acid | - |

Microbial Biodegradation and Bioremediation Research

Characterization of Initial Degradation Steps (e.g., Ring Hydroxylation, Dioxygenation)

There is currently no specific research available that characterizes the initial degradation steps of this compound.

Elucidation of Specific Metabolic Intermediates and Pathways

Specific metabolic intermediates and the resulting degradation pathways for this compound have not been elucidated in the available scientific literature.

Enzymatic Systems Involved in Biodegradation (e.g., Ring-Hydroxylating Dioxygenases, Cytochrome P450 Monooxygenases)

The specific enzymatic systems responsible for the biodegradation of this compound have not been identified.

Advanced Analytical Methodologies for 12 Nitroindeno 1,2,3 Cd Pyrene Quantification and Characterization

Methodologies for Sample Collection and Preparation from Diverse Environmental Matrices (e.g., Air, Particulate Matter, Sediments)

The initial and critical step in the analysis of 12-nitroindeno(1,2,3-cd)pyrene is the effective collection and preparation of samples from different environmental compartments.

For air samples , high-volume samplers are commonly employed to collect airborne particulate matter on filters. These filters are then subjected to extraction procedures.

Particulate matter and sediments require a multi-step preparation process. A common technique is sonication-assisted extraction using a solvent such as dichloromethane (B109758) (DCM). nih.gov For soils and sediments with high sulfur content, a clean-up step using an activated copper column may be necessary. nih.gov

The general workflow for sample preparation often involves:

Extraction: Using techniques like sonication or Soxhlet extraction with appropriate organic solvents.

Clean-up: To remove interfering compounds, which can be achieved through solid-phase extraction (SPE) using silica (B1680970) cartridges. nih.gov

Fractionation: High-performance liquid chromatography (HPLC) can be used to separate the complex mixture into fractions, isolating the nitro-PAH fraction for further analysis. nih.gov

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are fundamental for separating this compound from other polycyclic aromatic hydrocarbons (PAHs) and potential interferences.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of PAHs. nih.gov Normal-phase liquid chromatography (NP-LC) is particularly suitable for these nonpolar compounds. diva-portal.org HPLC can be used not only for analysis but also for fractionation of complex environmental extracts. nih.govdiva-portal.org However, some PAHs may co-elute, requiring further analytical steps for unambiguous identification. mdpi.com For instance, the U.S. Environmental Protection Agency (EPA) Method 610 notes that HPLC is necessary to resolve certain co-eluting PAH pairs that are not adequately separated by gas chromatography. epa.gov

Gas Chromatography (GC) is another widely used technique for PAH analysis. nih.gov When coupled with a mass spectrometer, GC-MS provides a robust method for both separation and identification. nih.gov Capillary columns, such as the HP-5MS, are often used for the separation of PAHs. nih.gov It is important to note that standard GC methods may not resolve all critical PAH isomers. epa.gov

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Advantages | Disadvantages | Common Applications |

|---|---|---|---|

| HPLC | Good for separation of complex mixtures, can be used for fractionation. nih.govdiva-portal.org | Potential for co-elution of some isomers. mdpi.com | Analysis of ambient air and other environmental samples. nih.gov |

| GC | High resolution, well-established methods. | May not resolve all isomeric pairs. epa.gov | Analysis of seafood, dairy products, and other complex matrices. nih.gov |

Mass Spectrometric Detection and Identification (e.g., GC-Mass Spectrometry (GC-MS), LC-Tandem Mass Spectrometry (LC-MS/MS))

Mass spectrometry (MS) is the definitive method for the detection and identification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and powerful technique for the analysis of PAHs and their derivatives. nih.gov The mass spectrometer identifies compounds based on their unique mass-to-charge ratio. For enhanced selectivity and sensitivity, selected ion monitoring (SIM) can be employed, where the instrument is set to detect only specific ions characteristic of the target analyte. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers even greater specificity and is particularly useful for analyzing complex samples. nih.gov In LC-MS/MS, the first mass spectrometer selects the ion of interest (the precursor ion), which is then fragmented, and the resulting product ions are analyzed by a second mass spectrometer. This technique, often using multiple reaction monitoring (MRM), significantly reduces background noise and improves detection limits. For instance, a GC-MS/MS system has been shown to provide better sensitivity and peak separation than conventional GC-MS methods for PAH analysis. shimadzu.com Nano-LC-MS has also been utilized to identify metabolites of indeno(1,2,3-cd)pyrene. researchgate.net

Application of Isotope Dilution Mass Spectrometry for Trace Analysis

Isotope dilution mass spectrometry is a highly accurate quantification method, especially for trace-level analysis. This technique involves adding a known amount of an isotopically labeled internal standard (e.g., ¹³C- or deuterium-labeled) of the target analyte to the sample at the beginning of the analytical procedure. isotope.comisotope.com

The isotopically labeled standard behaves chemically and physically similarly to the native analyte throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract using MS, the initial concentration of the analyte in the sample can be determined with high precision and accuracy, correcting for any losses during sample preparation. Deuterated internal standards are commonly used in GC-MS analysis of PAHs. researchgate.net

Bioassay-Directed Chemical Fractionation and Analysis for Potent Fractions

Bioassay-directed fractionation is a powerful approach to identify the specific chemical compounds responsible for the biological activity (e.g., mutagenicity) of a complex environmental mixture. nih.gov This method involves:

Fractionation: The environmental extract is separated into multiple fractions using techniques like HPLC. nih.gov

Bioassay: Each fraction is tested for its biological activity. For nitro-PAHs, the Salmonella (Ames) mutagenicity assay is commonly used. nih.gov

Chemical Analysis: The fractions that exhibit the highest biological activity are then subjected to detailed chemical analysis, typically by GC-MS, to identify the potent compounds. nih.govresearchgate.net

This approach has been successfully used to identify mutagens in bioremediated soils, where mutagenic fractions were found to contain azaarenes. nih.govresearchgate.net Research has shown that nitro-PAHs with four or more rings are often the most genotoxic. aaqr.org

Standardization and Quality Assurance in Environmental Analysis

To ensure the reliability and comparability of analytical data, strict standardization and quality assurance (QA) procedures are essential. This includes:

Method Validation: The analytical method must be validated for parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov The LOD is often defined as the concentration that produces a signal-to-noise ratio of 3, while the LOQ is at a signal-to-noise ratio of 10. nih.gov

Use of Standard Reference Materials (SRMs): Analyzing SRMs with certified concentrations of the target analytes helps to verify the accuracy of the analytical method.

Quality Control Samples: Regular analysis of quality control (QC) check samples, including blanks and spiked samples, is necessary to monitor the performance of the method. epa.gov

The U.S. EPA provides guidance documents for quality assurance in environmental monitoring, which outline procedures for ensuring data quality. epa.gov

Mechanistic Studies on Genotoxicity and Dna Adduct Formation by 12 Nitroindeno 1,2,3 Cd Pyrene

Molecular Interactions with Cellular Macromolecules, Including DNA

Specific studies detailing the molecular interactions of 12-Nitroindeno(1,2,3-cd)pyrene with cellular macromolecules, including DNA, have not been identified. Generally, the genotoxicity of NPAHs is initiated by their metabolic activation to reactive electrophiles that can covalently bind to nucleophilic sites on cellular macromolecules like DNA, RNA, and proteins. The formation of DNA adducts is considered a critical initiating event in chemical carcinogenesis. For the parent compound, indeno(1,2,3-cd)pyrene, metabolism by cytochrome P450 enzymes can lead to the formation of reactive epoxide groups that can form adducts with DNA bases. wikipedia.org

Characterization of DNA Adduct Structures and Sites of Formation (e.g., ³²P-Postlabeling Analysis)

There is no specific information available on the characterization of DNA adducts formed by this compound using techniques such as ³²P-postlabeling analysis. This highly sensitive method is widely used to detect and quantify DNA adducts formed by carcinogens. nih.govnih.govspringernature.comsemanticscholar.org Such studies would be necessary to identify the specific DNA bases that are targeted by metabolites of this compound and to determine the chemical structures of the resulting adducts.

Elucidation of Key Metabolites Responsible for DNA Adduct Formation

The key metabolites of this compound responsible for DNA adduct formation have not been elucidated. Metabolic activation pathways for NPAHs can be complex and may involve either nitroreduction, ring oxidation, or a combination of both. Nitroreduction can lead to the formation of highly reactive N-hydroxyarylamines and arylnitrenium ions, which readily react with DNA. Ring oxidation, similar to the parent PAHs, can produce diol epoxides that are also capable of forming DNA adducts. As mentioned, for the parent indeno(1,2,3-cd)pyrene, a metabolite identified as 2-Nitroindeno(1,2,3-cd)pyrene has been shown to be mutagenic. nih.gov

Mutagenicity Assessment in Bacterial and Mammalian Cell Systems (e.g., Ames Test, Cell Transformation Assays)

Specific mutagenicity data for this compound from bacterial assays like the Ames test (using Salmonella typhimurium) or mammalian cell transformation assays are not available in the reviewed literature. The parent compound, indeno(1,2,3-cd)pyrene, has been shown to be mutagenic in Salmonella typhimurium TA100 in the presence of metabolic activation. nih.gov Furthermore, its metabolite, 2-Nitroindeno(1,2,3-cd)pyrene, demonstrated enhanced mutagenicity in Ames tests. nih.gov

Table 1: General Mutagenicity Profile of Related Compounds

| Compound | Test System | Metabolic Activation | Result |

| Indeno(1,2,3-cd)pyrene | Salmonella typhimurium TA100 | Required | Mutagenic nih.gov |

| 2-Nitroindeno(1,2,3-cd)pyrene | Ames Test | Required | Mutagenic nih.gov |

This table is for illustrative purposes based on available data for related compounds and does not represent data for this compound.

Application of Molecular Probes and Isotopic Labeling in Mechanism Investigations

No studies have been found that apply molecular probes or isotopic labeling to investigate the genotoxic mechanisms of this compound. These techniques are crucial for tracing the metabolic fate of a compound, identifying reactive metabolites, and characterizing the resulting DNA adducts.

Source Apportionment and Diagnostic Tracers for Environmental 12 Nitroindeno 1,2,3 Cd Pyrene

Receptor Modeling Techniques

Receptor models are statistical tools that analyze the chemical composition of atmospheric particulate matter at a specific location (the "receptor") to identify and quantify the contributions of different pollution sources. epa.gov These models are particularly useful when emissions data from sources are unavailable or uncertain. epa.gov

Positive Matrix Factorization (PMF) is a widely used receptor model that deconstructs a complex dataset of ambient pollutant concentrations into a smaller set of "factors" or source profiles and their contributions to the total pollution mix. epa.govmdpi.comeuropa.eu A key advantage of PMF is its ability to handle missing or below-detection-limit data and to constrain the results to non-negative values, which is physically realistic (a source cannot have a negative contribution). epa.govcopernicus.org The model works by solving a bilinear equation, where the ambient concentration matrix is the product of the source profile matrix and the source contribution matrix, plus a residual matrix representing the unexplained portion of the data. copernicus.org

Chemical Mass Balance (CMB) is another receptor model that uses the known chemical profiles of specific emission sources to estimate their contributions to the ambient pollutant concentration. epa.govtandfonline.com Unlike PMF, CMB requires a priori knowledge of the source profiles in the study area. epa.goveuropa.eu The model then calculates the most likely combination of these source profiles that matches the observed ambient concentrations. epa.gov

These models have been successfully applied to apportion sources of polycyclic aromatic hydrocarbons (PAHs), the class of compounds to which 12-nitroindeno(1,2,3-cd)pyrene belongs. researchgate.netresearchgate.net For instance, PMF has been used to differentiate between sources like gasoline exhaust, diesel engine combustion, natural gas emissions, and biomass burning. nih.gov

Application of Molecular Diagnostic Ratios and Isomer Ratios for Source Identification

Molecular diagnostic ratios (MDRs) are a tool used to infer the sources of PAHs based on the relative abundance of specific compound pairs. nih.govnih.gov The underlying principle is that different combustion processes and fuel types produce distinct PAH profiles. researchgate.net By comparing the ratio of two PAHs with the same molar mass in an environmental sample to the known ratios from various emission sources, it is possible to make an educated assessment of the pollution's origin. nih.gov

A commonly used diagnostic ratio for distinguishing between pyrogenic (combustion-related) and petrogenic (petroleum-related) sources is the ratio of Indeno(1,2,3-cd)pyrene (IP) to the sum of Indeno(1,2,3-cd)pyrene and Benzo(g,h,i)perylene (BghiP), expressed as IP/(IP+BghiP) . Different ranges of this ratio are associated with specific sources:

| IP/(IP+BghiP) Ratio Range | Potential Source(s) |

| < 0.2 | Petroleum |

| 0.2 - 0.5 | Liquid fossil fuel (vehicle and crude oil) combustion |

| > 0.5 | Grass, coal, and wood combustion |

This table presents generally accepted ranges for the IP/(IP+BghiP) diagnostic ratio. The specific values and interpretations can vary depending on the study and environmental conditions.

It is important to note that the effectiveness of MDRs can be limited by factors such as the variability of emission profiles within a single source category and the chemical transformation of PAHs in the environment, which can alter the ratios over time and distance from the source. nih.gov

Identification of Major Source Contributions to Atmospheric and Deposited this compound

Studies utilizing receptor models and diagnostic ratios have identified several major sources contributing to the presence of this compound and its parent compound, indeno(1,2,3-cd)pyrene, in the atmosphere.

Primary Sources:

Fossil Fuel Combustion: The combustion of gasoline and diesel in vehicles is a significant source. nih.govtpsgc-pwgsc.gc.ca

Biomass Burning: The burning of wood, grass, and other organic materials contributes to atmospheric concentrations. nih.govmatec-conferences.org

Industrial Processes: Activities such as coal coking and the use of coal tar in industries like steel manufacturing are also notable sources. tpsgc-pwgsc.gc.ca

For example, a study in Bhola, Bangladesh, using PMF analysis, attributed PAH concentrations to gasoline exhaust (25%), diesel engine combustion (30%), natural gas emissions (23%), and biomass burning (22%). nih.gov The parent compound, indeno(1,2,3-cd)pyrene, is a known component of mixtures from coal tar, soot, coke oven emissions, and cigarette smoke. epa.gov

Secondary Formation: this compound can also be formed in the atmosphere through the nitration of its parent PAH, indeno(1,2,3-cd)pyrene. wikipedia.org This reaction can occur with nitrogen oxides present in the atmosphere, particularly from vehicle exhaust and other combustion sources.

Spatio-Temporal Variability in Source Contributions and Environmental Concentrations

The concentrations of this compound and the contributions of its various sources can exhibit significant spatial and temporal variations.

Spatial Variability: Urban areas with high traffic density and industrial activity generally show higher concentrations compared to rural locations. matec-conferences.org However, long-range atmospheric transport can carry these pollutants to remote areas.

Temporal Variability: Seasonal changes often influence the dominant sources and concentrations. For instance, in many regions, PAH levels, including those of indeno(1,2,3-cd)pyrene, are higher in winter than in summer. nih.govmatec-conferences.org This is attributed to increased fuel combustion for heating and specific meteorological conditions that trap pollutants closer to the ground. matec-conferences.org One study observed that the total PAH concentration during the heating season was significantly higher (average of 100.8 ng/m³) compared to the non-heating season (5.9 ng/m³). matec-conferences.org

Development and Validation of Novel Source Tracers for Specific Emission Categories

While traditional diagnostic ratios have proven useful, there is ongoing research to develop and validate more specific and reliable tracers for different emission sources. The limitations of existing MDRs, such as their potential for alteration during atmospheric transport, drive the search for more stable and source-specific compounds. nih.gov

The development of novel tracers involves identifying unique chemical signatures associated with specific combustion processes or fuel types. This requires detailed chemical analysis of emissions from a wide range of sources under various operating conditions. The validation process then involves testing these new tracers in different environments and comparing the source apportionment results with those obtained from established methods like PMF and CMB.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 12-nitroindeno(1,2,3-cd)pyrene, and how can researchers optimize yields?

- Methodological Answer : The primary synthesis involves brominated precursors such as 1-bromopyrene and 2-bromophenylboronic acid under base-promoted conditions (e.g., K₂CO₃), achieving ~51% yield. Alternative routes may utilize Suzuki-Miyaura coupling or nitration of indeno(1,2,3-cd)pyrene. Optimization strategies include adjusting stoichiometry, solvent polarity, and reaction time. Characterization via X-ray crystallography and NMR/HRMS is critical for confirming structural integrity .

Q. What analytical techniques are recommended for detecting and quantifying this compound in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence detection are standard. For accuracy, use isotope-labeled internal standards (e.g., indeno(1,2,3-cd)pyrene-d12 or 13C6) to correct for matrix effects. Collaborative studies report an interlaboratory accuracy standard deviation of 11.0 µg/L for water samples, with an acceptance window of 19.6–85.4 µg/L .

Q. What is the carcinogenic potential of this compound, and how is this assessed experimentally?

- Methodological Answer : The International Agency for Research on Cancer (IARC) classifies it as Group 2B (possibly carcinogenic) based on animal studies. Key assays include Salmonella typhimurium mutagenicity tests (Ames test) with metabolic activation and in vivo tumorigenicity models. Researchers should follow OECD guidelines for dose-response studies, emphasizing metabolic pathways (e.g., cytochrome P450 activation) .

Advanced Research Questions

Q. How does this compound interact with biological receptors, and what computational tools can predict its pro-inflammatory effects?

- Methodological Answer : Molecular docking studies reveal binding affinity to human Toll-like receptor 4 (TLR4), mimicking lipopolysaccharide (LPS) interactions. Use software like AutoDock Vina to model binding poses, and validate with in vitro assays (e.g., NF-κB activation in macrophages). Superimposition analyses (Figure 9 in ) show competitive displacement of LPS, suggesting a pro-inflammatory mechanism .

Q. What challenges arise in modeling the environmental persistence of this compound, and how can its degradation be tracked?

- Methodological Answer : Its hydrophobicity (log Kow >6) leads to sediment adsorption, requiring solid-phase extraction for aqueous analysis. Long-term persistence is modeled using first-order decay constants and sediment core dating. Advanced techniques like compound-specific isotope analysis (CSIA) track degradation by δ13C shifts. Regulatory frameworks (e.g., EPA AWQC) recommend monitoring sum-PAH metrics in water and biota .

Q. How can researchers resolve discrepancies in PAH source attribution using this compound ratios?

- Methodological Answer : Ratio-based diagnostics (e.g., InPy/(InPy + BghiP)) differentiate pyrogenic vs. petrogenic sources. For paleoenvironmental studies, combine fluoranthene/pyrene (Fla/Py) and benzo[a]anthracene/chrysene (BaA/Ch) ratios with δ13C isotopic signatures. Contradictions in soil data (e.g., exceedances in protected areas) require multivariate analysis to disentangle atmospheric deposition vs. local combustion .

Q. Key Considerations for Experimental Design

- Contamination Control : Use certified reference materials (e.g., NIST SRM 1649b) to validate analytical workflows .

- Ethical Compliance : Adhere to OECD 453 guidelines for chronic toxicity studies, including humane endpoints .

- Data Reproducibility : Report uncertainties using interlaboratory validation metrics (e.g., z-scores for proficiency testing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.